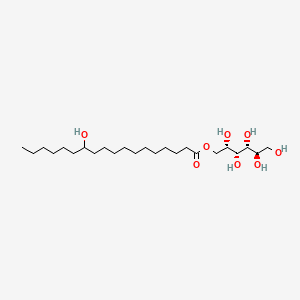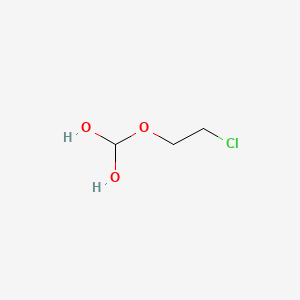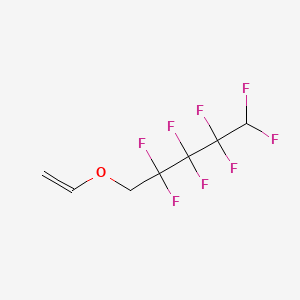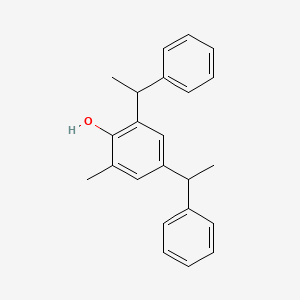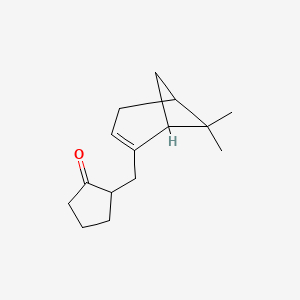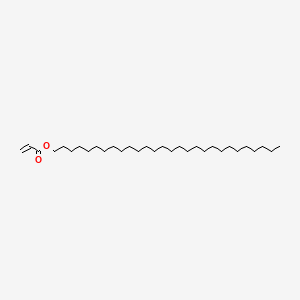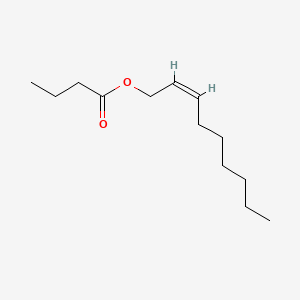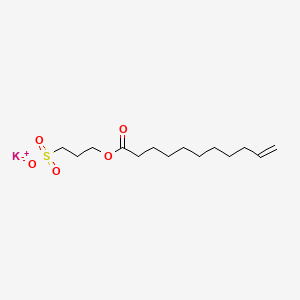
Potassium 3-sulphonatopropyl undec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-sulphonatopropyl undec-10-enoate is a chemical compound with the molecular formula C14H25KO4S. It is known for its unique structure, which includes a sulfonate group attached to a long hydrocarbon chain with an unsaturated bond. This compound is often used in various industrial and research applications due to its surfactant properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-sulphonatopropyl undec-10-enoate typically involves the reaction of undec-10-enoic acid with 3-sulphonatopropyl potassium salt. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under a nitrogen atmosphere to prevent oxidation. Potassium carbonate is often used as a base to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as crystallization or distillation to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 3-sulphonatopropyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The unsaturated bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium 3-sulphonatopropyl undec-10-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a reagent in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, lubricants, and coatings
Wirkmechanismus
The mechanism of action of Potassium 3-sulphonatopropyl undec-10-enoate involves its ability to interact with various molecular targets due to its amphiphilic nature. The sulfonate group can form ionic interactions with positively charged molecules, while the hydrocarbon chain can insert into lipid bilayers, affecting membrane fluidity and permeability. These interactions can influence various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undec-10-enyl undec-10-enoate: Similar in structure but lacks the sulfonate group.
10-Undecenoic acid: The parent compound from which Potassium 3-sulphonatopropyl undec-10-enoate is derived.
Potassium undec-10-enoate: Similar but without the sulfonate group
Uniqueness
This compound is unique due to the presence of both a sulfonate group and an unsaturated hydrocarbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile in various applications .
Eigenschaften
CAS-Nummer |
94231-60-4 |
|---|---|
Molekularformel |
C14H25KO5S |
Molekulargewicht |
344.51 g/mol |
IUPAC-Name |
potassium;3-undec-10-enoyloxypropane-1-sulfonate |
InChI |
InChI=1S/C14H26O5S.K/c1-2-3-4-5-6-7-8-9-11-14(15)19-12-10-13-20(16,17)18;/h2H,1,3-13H2,(H,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
CBYOXZXUTDRRMQ-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCCCCCCCCC(=O)OCCCS(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
